molecular formula C16H21N3O2 B2555183 Tert-butyl 4-(3-cyanopyridin-2-yl)piperidine-1-carboxylate CAS No. 2303565-68-4

Tert-butyl 4-(3-cyanopyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B2555183
CAS No.: 2303565-68-4
M. Wt: 287.363
InChI Key: VOWNJIYASJETTP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-cyanopyridin-2-yl)piperidine-1-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a 3-cyanopyridin-2-yl group and a tert-butyl carboxylate group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperidine, 3-cyanopyridine, and tert-butyl chloroformate.

  • Reaction Steps:

    • Step 1: Formation of 3-cyanopyridin-2-yl piperidine via nucleophilic substitution reaction.

    • Step 2: Esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions.

  • Industrial Production Methods:

    • Large-scale synthesis involves optimizing reaction conditions to maximize yield and minimize by-products.

    • Use of continuous flow reactors for efficient production.

Types of Reactions:

  • Oxidation: Oxidation of the piperidine ring can lead to the formation of piperidin-4-one derivatives.

  • Reduction: Reduction of the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions at the piperidine nitrogen.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or chromium(VI) compounds.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Piperidin-4-one derivatives from oxidation.

  • Piperidine derivatives with an amine group from reduction.

  • Substituted piperidine derivatives from nucleophilic substitution.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Potential use in studying biological systems due to its structural similarity to natural compounds.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic applications.

  • Industry: Employed in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • Tert-butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate: Similar structure but with a phenyl group instead of piperidine.

  • Tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Similar ester group but with different substituents on the pyridine ring.

Uniqueness:

  • The presence of the piperidine ring in tert-butyl 4-(3-cyanopyridin-2-yl)piperidine-1-carboxylate provides unique chemical properties compared to other similar compounds, making it suitable for specific applications.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits.

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Properties

IUPAC Name

tert-butyl 4-(3-cyanopyridin-2-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-9-6-12(7-10-19)14-13(11-17)5-4-8-18-14/h4-5,8,12H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWNJIYASJETTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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